Bromine trichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12360-50-8 |

|---|---|

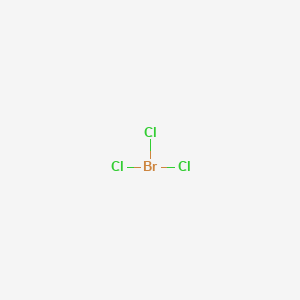

Molecular Formula |

BrCl3 |

Molecular Weight |

186.26 g/mol |

IUPAC Name |

trichloro-λ3-bromane |

InChI |

InChI=1S/BrCl3/c2-1(3)4 |

InChI Key |

BVZHHYGKLICOLC-UHFFFAOYSA-N |

SMILES |

ClBr(Cl)Cl |

Canonical SMILES |

ClBr(Cl)Cl |

Other CAS No. |

12360-50-8 |

Synonyms |

bromine trichloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bromine Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine trichloride (BrCl₃) is a reactive interhalogen compound with significant potential in various chemical applications. This technical guide provides a comprehensive overview of the synthesis and characterization of BrCl₃. It includes a detailed experimental protocol for its preparation from elemental bromine and chlorine, a summary of its key physicochemical and spectroscopic properties in tabular format for easy reference, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who are interested in the properties and applications of this versatile halogenating agent.

Introduction

Interhalogen compounds, formed by the combination of two different halogens, are a class of highly reactive molecules with unique chemical properties. This compound (BrCl₃), an AX₃ type interhalogen, is a noteworthy example. It is a strong oxidizing and halogenating agent.[1] Understanding its synthesis and characterizing its properties are crucial for its safe handling and effective utilization in various synthetic pathways, including those relevant to drug development. This guide outlines a laboratory-scale synthesis and details the key characterization techniques used to confirm the identity and purity of the compound.

Synthesis of this compound

The synthesis of this compound is achieved through the direct reaction of elemental bromine (Br₂) and chlorine (Cl₂). The reaction is typically carried out at low temperatures to control its exothermicity and favor the formation of the desired product.

Experimental Protocol

Materials:

-

Liquid Bromine (Br₂)

-

Chlorine gas (Cl₂)

-

Anhydrous solvent (e.g., carbon tetrachloride, CCl₄)

-

Reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath (e.g., dry ice/acetone)

-

Gas flow meter

Procedure:

-

Preparation of the Reaction Setup: A clean, dry reaction vessel is assembled and purged with an inert gas (e.g., nitrogen or argon) to remove any moisture. The vessel is then cooled to the desired reaction temperature, typically between -20°C and -80°C, using a suitable cooling bath.

-

Introduction of Reactants: A pre-weighed amount of liquid bromine is dissolved in the anhydrous solvent within the cooled reaction vessel.

-

Reaction with Chlorine: Chlorine gas is then slowly bubbled through the bromine solution at a controlled rate. The molar ratio of chlorine to bromine should be carefully monitored to favor the formation of BrCl₃. A stoichiometric excess of chlorine is often used.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the color change of the solution.

-

Isolation of the Product: Once the reaction is complete, any excess dissolved chlorine gas is removed by purging the solution with a slow stream of inert gas at low temperature. The resulting solution of this compound in the anhydrous solvent is then ready for characterization or further use. Due to its high reactivity and instability, especially in the presence of moisture, BrCl₃ is typically prepared and used in situ.

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to characterize the structure, purity, and properties of the synthesized this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | BrCl₃ |

| Molecular Weight | 186.26 g/mol |

| Appearance | Yellowish liquid or solid |

| Molecular Geometry | T-shaped |

| CAS Number | 12360-50-8 |

Spectroscopic Data

Spectroscopic methods are essential for elucidating the molecular structure and bonding of this compound.

| Spectroscopic Technique | Observed Feature | Interpretation |

| Infrared (IR) Spectroscopy | Strong absorption band around 450 cm⁻¹ | Br-Cl stretching vibration[2] |

| Raman Spectroscopy | Strong scattering peak around 450 cm⁻¹ | Symmetric Br-Cl stretching vibration[2] |

| Mass Spectrometry | Molecular ion peaks corresponding to the isotopic distribution of Br and Cl. | Confirmation of molecular weight and elemental composition. |

Structural Data

X-ray crystallography provides precise information on the bond lengths and angles within the this compound molecule in the solid state.

| Structural Parameter | Value |

| Br-Cl Bond Length | ~2.13 Å[2] |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocol offers a practical approach for its laboratory preparation. The tabulated physicochemical, spectroscopic, and structural data serve as a quick and valuable reference for researchers. The provided workflow diagram visually summarizes the entire process, from starting materials to data analysis. A thorough understanding of these aspects is essential for the safe and effective application of this compound in chemical synthesis and research.

References

"physical and chemical properties of Bromine trichloride"

An In-depth Technical Guide to the Physical and Chemical Properties of Bromine Trichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BrCl₃) is an interhalogen compound composed of one bromine atom covalently bonded to three chlorine atoms. As with other interhalogens, it is a highly reactive and strong oxidizing agent. Its distinct molecular structure and polarity make it a subject of interest in synthetic chemistry. This guide provides a comprehensive overview of its known physical and chemical properties, synthesis, and characterization methodologies, compiled from computational and experimental data.

Physical Properties

The physical characteristics of this compound are determined by its molecular weight, structure, and the nature of the Br-Cl bond. It is generally described as a yellow-brown liquid at room temperature with a pungent, irritating odor[1]. The molecule adopts a T-shaped geometry due to the presence of two lone pairs of electrons on the central bromine atom, which results in a net dipole moment, rendering the molecule polar[2][3][4].

Data Summary: Physical Characteristics

The quantitative physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | BrCl₃ | [2][5] |

| Molecular Weight | 186.26 g/mol | [1][2][5] |

| Molecular Geometry | T-shaped | [2][4] |

| Polarity | Polar | [3] |

| Br-Cl Bond Length | 2.13 Å (Experimental) | [2] |

| Cl-Br-Cl Bond Angle | 107.7° (Experimental) | [2] |

| XLogP3-AA | 3.4 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 0 | [5] |

Molecular Geometry and Polarity

The molecular geometry of BrCl₃ is a direct consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central bromine atom has five electron domains: three bonding pairs with chlorine and two non-bonding lone pairs. To minimize repulsion, these domains arrange in a trigonal bipyramidal electron geometry. The two lone pairs occupy equatorial positions, forcing the three chlorine atoms into a "T" shape[2][4]. This asymmetrical arrangement of polar Br-Cl bonds, arising from the difference in electronegativity between bromine (2.96) and chlorine (3.16), results in a net molecular dipole moment, making BrCl₃ a polar molecule[3].

Caption: T-shaped molecular geometry of this compound (BrCl₃).

Chemical Properties and Reactivity

This compound is a potent oxidizing agent and participates readily in halogen-exchange reactions[2]. Its reactivity is a key feature, making it useful in specific synthetic applications but also requiring careful handling.

-

Oxidizing Agent : Like many interhalogens, BrCl₃ acts as a strong oxidizing agent[1][2]. Chlorine is more electronegative than bromine, leading to a partial positive charge on the bromine atom, which facilitates its role as an electron acceptor.

-

Reactions with Ions : It is known to react with bromite (BrO₂⁻) and chlorite (ClO₂⁻) ions in solution. These reactions proceed via a bromine cation (Br⁺) transfer mechanism[6].

-

Halogenation : The compound can be used in halogenation reactions, although its high reactivity can sometimes lead to non-selective reactions or decomposition of organic substrates[2].

Synthesis and Experimental Protocols

The primary synthesis of this compound involves the direct reaction of molecular bromine (Br₂) and chlorine (Cl₂).

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from Elemental Halogens

This protocol is a representative methodology based on reported reaction conditions[2]. All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment due to the hazardous nature of halogens.

-

Apparatus Setup : A three-necked flask equipped with a mechanical stirrer, a gas inlet, and a low-temperature thermometer is assembled. The system must be thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) to exclude moisture.

-

Solvent and Reactant Preparation : The reaction flask is charged with carbon tetrachloride (CCl₄) and cooled to a stable temperature of -50°C using a suitable cooling bath (e.g., a dry ice/acetone slush).

-

Addition of Bromine : A stoichiometric amount of liquid bromine (Br₂) is slowly added to the cooled solvent with vigorous stirring.

-

Addition of Chlorine : Gaseous chlorine (Cl₂) is bubbled through the solution at a controlled rate. The stoichiometry should be carefully monitored to ensure a molar ratio of 1:3 (Br₂:Cl₂). The temperature must be maintained at -50°C throughout the addition.

-

Reaction and Monitoring : The reaction mixture is stirred at -50°C for a specified period. The progress of the reaction can be monitored by observing the color change of the solution.

-

Workup and Isolation : Upon completion, any excess dissolved chlorine is removed by purging with inert gas. The resulting product, this compound, is maintained at low temperature as it is unstable. Further purification is typically challenging due to its reactivity and thermal instability.

Characterization and Analysis

The structural integrity and purity of a BrCl₃ sample are confirmed using a combination of spectroscopic and analytical techniques[2].

Data Summary: Spectroscopic and Analytical Data

| Technique | Observation | Purpose | Reference |

| IR/Raman Spectroscopy | Br-Cl stretching modes identified around 450 cm⁻¹ | Confirms bond symmetry and presence of Br-Cl bonds | [2] |

| Mass Spectrometry (MS) | Molecular ion peaks at m/z 186 (³⁵Cl) and 188 (³⁷Cl) | Verifies molecular weight and isotopic pattern | [2] |

| X-ray Crystallography | Resolves crystal structure | Determines precise bond angles and lengths | [2] |

| Titration | Titration against sodium thiosulfate (Na₂S₂O₃) | Quantifies residual halogens for purity assessment | [2] |

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive analysis of a newly synthesized batch of this compound.

Caption: Experimental workflow for the characterization of BrCl₃.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 12360-50-8 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Bromine chloride (BrCl3) | BrCl3 | CID 12597988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Kinetics and mechanisms of bromine chloride reactions with bromite and chlorite ions - PubMed [pubmed.ncbi.nlm.nih.gov]

"Lewis structure and polarity of Bromine trichloride"

An In-depth Technical Guide on the Lewis Structure and Polarity of Bromine Trichloride (BrCl3)

This guide provides a comprehensive analysis of the Lewis structure, molecular geometry, and polarity of this compound (BrCl3). The determination of these properties is fundamental in understanding the reactivity and physical characteristics of this interhalogen compound.

Determination of the Lewis Structure

The construction of the Lewis structure for BrCl3 is the foundational step in predicting its molecular geometry and polarity. This process involves a systematic accounting of valence electrons and their arrangement to satisfy, where possible, the octet rule.

Step 1: Total Valence Electron Count Both Bromine (Br) and Chlorine (Cl) are in Group 17 of the periodic table, meaning each atom contributes seven valence electrons.[1]

-

Valence electrons from Bromine: 1 x 7 = 7

-

Valence electrons from Chlorine: 3 x 7 = 21

-

Total Valence Electrons : 7 + 21 = 28

Step 2: Identification of the Central Atom The central atom is typically the least electronegative element in the molecule. Comparing Bromine and Chlorine, Bromine is less electronegative.[1][2] Therefore, Br is the central atom, surrounded by three Cl atoms.

Step 3: Electron Pair Distribution Initially, single bonds are formed between the central Bromine atom and each of the three Chlorine atoms, accounting for 3 x 2 = 6 electrons. The remaining 22 electrons are distributed to satisfy the octets of the terminal atoms first. Each Chlorine atom requires 6 additional electrons (3 lone pairs) to complete its octet, consuming another 3 x 6 = 18 electrons.

The final 4 remaining electrons (28 - 6 - 18 = 4) are placed on the central Bromine atom as two lone pairs.[3][4] The resulting Lewis structure shows the central Bromine atom bonded to three Chlorine atoms and possessing two lone pairs of electrons. This arrangement means the Bromine atom has an "expanded octet," with 10 valence electrons in its vicinity, which is permissible for elements in the third period and below.[3][4]

Molecular Geometry via VSEPR Theory

The Valence Shell Electron Pair Repulsion (VSEPR) theory is employed to predict the three-dimensional arrangement of atoms in a molecule. The geometry is determined by minimizing the electrostatic repulsion between electron groups (bonding pairs and lone pairs) around the central atom.

-

Electron Geometry : The central Bromine atom has five electron groups: three bonding pairs (Br-Cl) and two lone pairs.[5][6] The arrangement that minimizes repulsion for five electron groups is trigonal bipyramidal .[6]

-

Molecular Geometry : The shape of the molecule is defined by the positions of the atoms only. According to VSEPR theory, the lone pairs occupy the equatorial positions of the trigonal bipyramid to minimize repulsion. This leaves the three Chlorine atoms in a configuration known as T-shaped .[5][7] The bond angles in an ideal T-shaped molecule are approximately 90° and 180°.[8]

Polarity of this compound

The overall polarity of a molecule is a function of both bond polarity and molecular geometry.

Bond Polarity Polarity in a covalent bond arises from a difference in electronegativity between the bonded atoms. Chlorine is more electronegative than Bromine.[2][9][10] The electronegativity values are approximately 3.16 for Chlorine and 2.96 for Bromine.[9] This difference (ΔEN = 0.20) results in polar covalent Br-Cl bonds, where the electron density is shifted towards the Chlorine atoms, creating a partial negative charge (δ-) on the Chlorine atoms and a partial positive charge (δ+) on the Bromine atom.[9]

Molecular Polarity For a molecule to be polar, it must contain polar bonds and have a molecular geometry that does not allow for the cancellation of the individual bond dipoles. The T-shaped geometry of BrCl3 is asymmetrical. The dipole moments of the three Br-Cl bonds do not cancel each other out. Furthermore, the presence of the two lone pairs on the central Bromine atom contributes to an uneven distribution of electron density across the molecule.[11] This results in a net molecular dipole moment, rendering BrCl3 a polar molecule .[8][9]

Summary of Properties

The key quantitative and qualitative data for this compound are summarized in the table below.

| Property | Value / Description |

| Total Valence Electrons | 28 |

| Central Atom | Bromine (Br) |

| Bonding Electron Pairs | 3 |

| Lone Pairs on Central Atom | 2 |

| Electronegativity of Br | ~2.96 |

| Electronegativity of Cl | ~3.16 |

| Br-Cl Electronegativity Δ | ~0.20 |

| Bond Type | Polar Covalent |

| Electron Geometry | Trigonal Bipyramidal[6] |

| Molecular Geometry | T-shaped[5][7] |

| Hybridization | sp³d[5][7] |

| Bond Angles | Approx. 90° and 180°[8] |

| Overall Molecular Polarity | Polar[8][9] |

Visualization of Conceptual Workflow

The logical progression from fundamental atomic properties to the determination of molecular polarity for BrCl3 is illustrated below.

Caption: Logical workflow for determining the polarity of BrCl3.

References

- 1. pediabay.com [pediabay.com]

- 2. homework.study.com [homework.study.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. brainly.com [brainly.com]

- 6. homework.study.com [homework.study.com]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. Page loading... [guidechem.com]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

Thermodynamic Properties of Bromine Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine trichloride (BrCl₃) is a lesser-known interhalogen compound that, despite its potential as a reactive agent, remains poorly characterized in terms of its fundamental thermodynamic properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic and structural properties of BrCl₃. Due to a notable scarcity of direct experimental data, this document emphasizes theoretical and computational approaches for estimating its properties, alongside a detailed discussion of the experimental protocols that would be necessary for their empirical determination. By comparing BrCl₃ with analogous, better-studied interhalogen compounds, this guide aims to provide a robust framework for researchers interested in the chemistry and potential applications of this reactive molecule.

Introduction

Interhalogen compounds, formed by the combination of two different halogens, are a class of highly reactive molecules with applications in various fields, including as powerful fluorinating or chlorinating agents.[1][2] this compound (BrCl₃) is an AX₃-type interhalogen, analogous to chlorine trifluoride (ClF₃) and bromine trifluoride (BrF₃).[3][4] Like its counterparts, BrCl₃ is expected to be a strong oxidizing agent.[1] However, its inherent instability likely contributes to the limited availability of direct experimental thermodynamic data. This guide synthesizes the available theoretical information and outlines the experimental pathways required to fully characterize its thermodynamic profile.

Molecular Structure and Spectroscopic Properties

The molecular geometry of this compound is predicted to be T-shaped, consistent with the Valence Shell Electron Pair Repulsion (VSEPR) theory for AX₃E₂ molecules (where A is the central atom, X are the bonding atoms, and E are the lone pairs of electrons).[4][5] The central bromine atom is surrounded by three chlorine atoms and two non-bonding electron pairs.[5] This T-shaped structure is also observed in other AX₃ interhalogens like ClF₃ and BrF₃.[3][6][7]

Definitive experimental determination of the bond lengths and angles of BrCl₃ would require sophisticated spectroscopic and diffraction techniques.

Recommended Experimental Protocols for Structural Determination

-

Gas-Phase Electron Diffraction (GED): This technique is a primary method for determining the structure of gaseous molecules by analyzing the scattering of an electron beam.[8] For a molecule like BrCl₃, GED could provide precise measurements of the Br-Cl bond lengths and the Cl-Br-Cl bond angles in the gas phase, free from intermolecular interactions.[8]

-

Microwave Spectroscopy: This method measures the rotational transitions of molecules and can yield highly accurate information about molecular geometry and bond lengths, particularly for polar molecules.

-

Matrix Isolation Spectroscopy: Due to the high reactivity of BrCl₃, matrix isolation is an ideal technique for its study.[9][10] The molecule can be trapped in an inert matrix (such as argon or neon) at cryogenic temperatures, allowing for its characterization by infrared (IR), Raman, and UV-Vis spectroscopy without decomposition or intermolecular reactions.[9][10][11][12] This would provide invaluable data on its vibrational frequencies, which are essential for the calculation of thermodynamic properties like entropy and heat capacity.

Thermodynamic Data

As of this guide's publication, there are no experimentally determined values for the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), or heat capacity (Cp) of this compound in the peer-reviewed literature. The following sections detail the methodologies that would be employed to measure these properties and provide a comparative analysis with related compounds.

Enthalpy of Formation

The standard enthalpy of formation is a critical thermodynamic quantity. For a highly reactive and potentially unstable compound like BrCl₃, direct synthesis from its elements (Br₂ and Cl₂) in a calorimeter would be challenging.

Table 1: Comparison of Enthalpy of Formation for Selected Interhalogen Compounds

| Compound | Formula | State | ΔHf° (kJ/mol) |

| Chlorine monofluoride | ClF | gas | -50.3 |

| Bromine monochloride | BrCl | gas | 14.6 |

| Iodine monochloride | ICl | gas | -23.8 |

| Chlorine trifluoride | ClF₃ | gas | -163.2 |

| Bromine trifluoride | BrF₃ | gas | -300.8 |

| Iodine trichloride | I₂Cl₆ | solid | -89.3 |

| This compound | BrCl₃ | gas | Not available |

Data sourced from Chemistry LibreTexts.[3]

Recommended Experimental Protocols for Determining Enthalpy of Formation

-

Reaction Calorimetry: This is the most direct method for measuring the heat of a chemical reaction.[1][13][14] Given the reactivity of BrCl₃, a specialized, corrosion-resistant calorimeter would be required. One possible approach is to measure the enthalpy of a reaction involving BrCl₃, such as its hydrolysis.[15][16][17][18] The hydrolysis of BrCl₃ is expected to be rapid and highly exothermic.[2][19][20][21][22]

-

Reaction: BrCl₃(g) + 2H₂O(l) → HBr(aq) + 3HCl(aq) + O₂(g) (hypothetical)

-

By measuring the heat of this reaction and using known standard enthalpies of formation for the other reactants and products, the ΔHf° of BrCl₃ could be determined using Hess's Law.

-

-

Bomb Calorimetry: For reactions that produce gases, a constant-volume bomb calorimeter can be used to measure the heat of reaction.[13] This would be suitable for studying the formation or other energetic reactions of BrCl₃.

Entropy and Heat Capacity

Standard molar entropy and heat capacity are typically calculated from spectroscopic data.

Table 2: Comparison of Standard Molar Entropy and Heat Capacity for Selected Interhalogen Compounds

| Compound | Formula | State | S° (J/mol·K) | Cp (J/mol·K) |

| Bromine monochloride | BrCl | gas | 240.0 | 35.0 |

| Chlorine trifluoride | ClF₃ | gas | 281.6 | 64.9 |

| Bromine trifluoride | BrF₃ | gas | 292.5 | 71.1 |

| This compound | BrCl₃ | gas | Not available | Not available |

Note: Data for BrCl and BrF₃ are from various sources and may be subject to some variation. Data for BrCl from the NIST WebBook.[23][24]

Recommended Protocols for Determination and Calculation

-

Spectroscopic Data Collection: As mentioned, matrix isolation IR and Raman spectroscopy would be used to determine the fundamental vibrational frequencies of the BrCl₃ molecule.

-

Statistical Mechanics Calculations: Using the determined molecular geometry, bond lengths, and vibrational frequencies, the standard molar entropy and heat capacity can be calculated using the principles of statistical mechanics. These calculations involve determining the translational, rotational, and vibrational contributions to the overall thermodynamic functions.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules like BrCl₃.

Caption: Computational workflow for determining BrCl₃ properties.

Recommended Computational Protocols

-

Ab Initio Methods: High-level ab initio calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide highly accurate energies for the calculation of enthalpy of formation.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP or M06-2X, offer a good balance between computational cost and accuracy for geometry optimization and frequency calculations. These calculated frequencies can then be used to compute entropy and heat capacity.

Reactivity and Stability

This compound is expected to be a highly reactive compound. Interhalogens are generally more reactive than their parent halogens (except for fluorine).[3]

Hydrolysis

The hydrolysis of bromine chlorides is known to be rapid and complex.[19][20][21][22] BrCl₃ is expected to hydrolyze vigorously in water, likely producing a mixture of hydrobromic acid, hydrochloric acid, and possibly oxygen or hypohalous acids, depending on the conditions.

Caption: Simplified hydrolysis pathway for BrCl₃.

Stability

The stability of interhalogen compounds often decreases as the difference in electronegativity between the two halogens decreases and as the number of peripheral halogen atoms increases. Given that attempts to synthesize bromine heptafluoride (BrF₇) have been unsuccessful, leading instead to bromine pentafluoride (BrF₅) and fluorine gas, it is plausible that BrCl₃ is also of limited stability, potentially disproportionating into other bromine and chlorine species.[3][5]

Conclusion

The thermodynamic properties of this compound remain an open area for experimental investigation. This guide has synthesized the available theoretical knowledge and provided a clear roadmap of the experimental and computational protocols required for the full characterization of this intriguing interhalogen compound. The determination of its enthalpy of formation, entropy, and heat capacity would be of significant value to the scientific community, enabling a deeper understanding of its reactivity and potential applications. Researchers are encouraged to employ the advanced calorimetric and spectroscopic techniques outlined herein to fill this notable gap in the chemical literature.

References

- 1. youtube.com [youtube.com]

- 2. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interhalogen Compounds: Types, Preparation & Key Properties [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 9. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]

- 10. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 11. researchgate.net [researchgate.net]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 14. youtube.com [youtube.com]

- 15. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Equilibrium and kinetics of bromine chloride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Equilibrium and kinetics of bromine chloride hydrolysis. | Semantic Scholar [semanticscholar.org]

- 22. Collection - Equilibrium and Kinetics of Bromine Chloride Hydrolysis - Environmental Science & Technology - Figshare [acs.figshare.com]

- 23. bromine chloride [webbook.nist.gov]

- 24. bromine chloride [webbook.nist.gov]

A Legacy of Reactivity: An In-depth Technical Guide to the History and Discovery of Interhalogen Compounds

For Immediate Release

[City, State] – December 12, 2025 – This technical guide provides a comprehensive overview of the history, discovery, and synthesis of interhalogen compounds. Aimed at researchers, scientists, and drug development professionals, this document delves into the fascinating narrative of these highly reactive molecules, from their initial discovery in the early 19th century to the synthesis of the most complex examples in the 20th century. It details the experimental protocols for their synthesis, presents key quantitative data in a structured format, and visualizes the historical progression and synthetic pathways.

Introduction

Interhalogen compounds are molecules formed from the covalent bonding of two or more different halogen atoms. With the general formula XYn (where n = 1, 3, 5, or 7, and X is the less electronegative halogen), these compounds exhibit unique and often extreme reactivity, making them powerful fluorinating and halogenating agents. Their discovery and subsequent study have not only expanded our understanding of chemical bonding and molecular structure but have also provided valuable reagents for a wide range of chemical transformations. This guide traces the historical milestones in the discovery of these compounds and provides a technical foundation for their synthesis and characterization.

A Timeline of Discovery

The exploration of interhalogen chemistry began in the early 19th century, shortly after the discovery of the halogens themselves. The timeline below highlights the key discoveries that have shaped our understanding of these remarkable compounds.

The first interhalogen compound, iodine monochloride (ICl), was discovered in 1814 by Joseph Louis Gay-Lussac.[1] This discovery opened the door to a new class of compounds. It was not until the end of the 19th century that a more complex interhalogen, iodine pentafluoride (IF₅), was synthesized by Henri Moissan in 1891 through the direct reaction of iodine with fluorine gas.[2][3]

The 20th century saw a rapid expansion in the field. In 1906, Paul Lebeau described the synthesis of bromine trifluoride (BrF₃).[4][5][6] The year 1930 was particularly significant, with the teams led by Otto Ruff reporting the discovery of both chlorine trifluoride (ClF₃) and the first hepta-coordinated interhalogen, iodine heptafluoride (IF₇).[6][7][8] These discoveries, particularly of the higher interhalogens, challenged existing theories of chemical bonding and spurred further research into the nature of hypervalent molecules.

Synthesis of Interhalogen Compounds: Experimental Protocols

The synthesis of interhalogen compounds generally involves the direct reaction of halogens or the reaction of a halogen with a lower interhalogen. The reaction conditions, such as temperature, pressure, and stoichiometry, are critical in determining the product.

Synthesis of Diatomic Interhalogens (XY)

Example: Chlorine Monofluoride (ClF)

-

Reaction: Cl₂ + F₂ → 2ClF

-

Methodology: Equal volumes of chlorine and fluorine gas are reacted at approximately 225-250°C in a nickel or copper tube.[9][10] The product is then separated from any unreacted starting materials and byproducts like ClF₃ by fractional condensation.

-

Purification: The gaseous mixture is passed through a trap cooled to -78°C to condense ClF₃ and then through a trap cooled to -140°C to condense ClF, allowing unreacted Cl₂ and F₂ to pass through.

-

Safety: Chlorine and fluorine are highly toxic and corrosive gases. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The apparatus must be scrupulously dried to prevent the formation of explosive chlorine oxides.

Synthesis of Tetra-atomic Interhalogens (XY₃)

Example: Bromine Trifluoride (BrF₃)

-

Reaction: Br₂ + 3F₂ → 2BrF₃

-

Methodology: Bromine vapor is reacted with an excess of fluorine gas at 200°C.[11] The reaction is typically carried out in a nickel or Monel metal reactor to withstand the corrosive nature of the reactants and product.

-

Purification: The crude product is purified by distillation.[12][13]

-

Safety: Bromine trifluoride is a powerful fluorinating agent that reacts violently with water and organic compounds.[5] All handling should be done in a dry, inert atmosphere (e.g., in a glovebox or using a vacuum line).

Synthesis of Hexa-atomic Interhalogens (XY₅)

Example: Iodine Pentafluoride (IF₅)

-

Reaction: I₂ + 5F₂ → 2IF₅

-

Methodology: Solid iodine is reacted with an excess of fluorine gas.[3] The reaction is exothermic and can be initiated by gentle warming.

-

Purification: The product is purified by fractional distillation.

-

Safety: Iodine pentafluoride is a highly reactive and corrosive liquid. It reacts with water to release hydrofluoric acid.[1][14] All manipulations should be performed in a dry apparatus made of materials resistant to fluorine, such as nickel, copper, or fluoropolymers.

Synthesis of Hepta-atomic Interhalogens (XY₇)

Example: Iodine Heptafluoride (IF₇)

-

Reaction: IF₅ + F₂ → IF₇

-

Methodology: Iodine pentafluoride vapor is reacted with an excess of fluorine gas at elevated temperatures (250-300°C).[15]

-

Purification: The product is separated from unreacted starting materials by fractional condensation.

-

Safety: Iodine heptafluoride is a strong oxidizing agent.[16] As with other fluorine-containing interhalogens, it must be handled in a dry, corrosion-resistant system.

Quantitative Data of Selected Interhalogen Compounds

The physical and structural properties of interhalogen compounds are crucial for their application. The following tables summarize key quantitative data for representative interhalogens.

Table 1: Physical Properties of Selected Interhalogen Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Chlorine Monofluoride | ClF | 54.45 | -155.6 | -100.1 | 1.62 (liquid at -100°C) |

| Iodine Monochloride | ICl | 162.35 | 27.2 (α-form) | 97.4 | 3.10 |

| Chlorine Trifluoride | ClF₃ | 92.45 | -76.3 | 11.8 | 1.885 (liquid at 0°C) |

| Bromine Trifluoride | BrF₃ | 136.90 | 8.8 | 125.8 | 2.803 |

| Bromine Pentafluoride | BrF₅ | 174.89 | -60.5 | 41.3 | 2.465 |

| Iodine Pentafluoride | IF₅ | 221.90 | 9.4 | 100.5 | 3.19 |

| Iodine Heptafluoride | IF₇ | 259.90 | 4.5 (sublimes) | 4.8 (sublimes) | 2.8 (solid) |

Table 2: Structural Properties of Selected Interhalogen Compounds

| Compound | Formula | Molecular Geometry | Bond Length (Å) | Bond Angle (°) |

| Chlorine Monofluoride | ClF | Linear | 1.628 | - |

| Iodine Monochloride | ICl | Linear | 2.321 | - |

| Chlorine Trifluoride | ClF₃ | T-shaped | Cl-F (axial): 1.698, Cl-F (equatorial): 1.598 | F(axial)-Cl-F(equatorial): 87.5 |

| Bromine Trifluoride | BrF₃ | T-shaped | Br-F (axial): 1.81, Br-F (equatorial): 1.72 | F(axial)-Br-F(equatorial): 86.2 |

| Bromine Pentafluoride | BrF₅ | Square Pyramidal | Br-F (apical): 1.68, Br-F (basal): 1.77 | F(apical)-Br-F(basal): 84.8 |

| Iodine Pentafluoride | IF₅ | Square Pyramidal | I-F (apical): 1.844, I-F (basal): 1.869 | F(apical)-I-F(basal): 81.9 |

| Iodine Heptafluoride | IF₇ | Pentagonal Bipyramidal | I-F (axial): 1.786, I-F (equatorial): 1.858 | F(axial)-I-F(equatorial): 90, F(equatorial)-I-F(equatorial): 72 |

Conclusion

The history of interhalogen compounds is a testament to the curiosity and perseverance of chemists in pushing the boundaries of our understanding of chemical reactivity and structure. From the initial discovery of iodine monochloride to the synthesis of the highly complex iodine heptafluoride, the study of these compounds has provided invaluable insights into the nature of the chemical bond. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the safe and effective utilization of these powerful reagents in their own work. As the demand for novel synthetic methodologies continues to grow, the unique properties of interhalogen compounds will undoubtedly ensure their continued importance in the field of chemistry.

References

- 1. Interhalogen - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Iodine pentafluoride - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webqc.org [webqc.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Chlorine trifluoride - Wikipedia [en.wikipedia.org]

- 8. discovery.com [discovery.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chlorine - Wikipedia [en.wikipedia.org]

- 11. Bromine trifluoride | BrF3 | CID 24594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. CN102502503B - Method for preparing bromine trifluoride - Google Patents [patents.google.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. brainly.in [brainly.in]

- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Spectroscopic Profile of Bromine Trichloride (BrCl₃): A Theoretical and Comparative Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of bromine trichloride (BrCl₃), an interhalogen compound of significant interest in synthetic chemistry. Due to the limited availability of direct experimental data for BrCl₃, this document leverages theoretical principles and comparative analysis with analogous compounds, such as bromine trifluoride (BrF₃), to forecast its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics. This guide is intended to serve as a foundational resource for researchers working with or encountering this reactive species, offering insights into its structural and electronic properties through a spectroscopic lens.

Introduction

This compound (BrCl₃) is an interhalogen compound formed between bromine and chlorine. Like other XY₃ interhalogens, it is expected to be highly reactive. Understanding its spectroscopic signature is crucial for its identification, characterization, and for monitoring its reactions in various chemical processes. This document outlines the theoretically predicted spectroscopic data for BrCl₃ and provides a framework for its experimental investigation.

Molecular Structure and Symmetry

Based on VSEPR theory and by analogy to other AX₃E₂ type molecules (where A is the central atom, X are the bonding atoms, and E are the lone pairs), BrCl₃ is predicted to adopt a T-shaped molecular geometry . The central bromine atom is surrounded by three chlorine atoms and two lone pairs of electrons, leading to a trigonal bipyramidal electron geometry. This T-shaped structure belongs to the C₂ᵥ point group .

The C₂ᵥ symmetry is critical for determining the number and activity of vibrational modes in IR and Raman spectroscopy.

Vibrational Spectroscopy (IR and Raman)

For a non-linear molecule, the number of fundamental vibrational modes is given by 3N-6, where N is the number of atoms. For BrCl₃ (N=4), this results in 6 fundamental vibrational modes. Based on its C₂ᵥ symmetry, all 6 of these modes are predicted to be both Infrared and Raman active .

Predicted Vibrational Modes of BrCl₃

The 6 vibrational modes can be classified into the following symmetry species of the C₂ᵥ point group: 3A₁ + 2B₁ + 1B₂.

Table 1: Predicted Vibrational Modes and Spectroscopic Activity of BrCl₃

| Symmetry Species | Vibrational Motion Description | IR Activity | Raman Activity |

| A₁ | Symmetric Br-Cl stretch (axial) | Active | Active (Polarized) |

| A₁ | Symmetric Br-Cl stretch (equatorial) | Active | Active (Polarized) |

| A₁ | Symmetric Cl-Br-Cl bending | Active | Active (Polarized) |

| B₁ | Asymmetric Br-Cl stretch | Active | Active (Depolarized) |

| B₁ | In-plane bending | Active | Active (Depolarized) |

| B₂ | Out-of-plane bending | Active | Active (Depolarized) |

Experimental Protocol for Vibrational Spectroscopy

Given the reactive and potentially unstable nature of BrCl₃, the following experimental considerations are recommended:

-

Synthesis: BrCl₃ can be synthesized by the direct reaction of bromine and chlorine gas at low temperatures. The stoichiometry must be carefully controlled to favor the formation of BrCl₃ over other bromine chlorides.

-

Sample Handling: All manipulations should be carried out in a dry, inert atmosphere (e.g., nitrogen or argon) using vacuum line techniques or a glovebox. The compound is expected to be sensitive to moisture and light.

-

IR Spectroscopy:

-

Gas-Phase: A gas cell with inert windows (e.g., KBr or CsI) can be used. The spectrum should be recorded at low pressure to minimize intermolecular interactions.

-

Matrix Isolation: For higher resolution and to study the isolated molecule, BrCl₃ can be co-deposited with an inert gas (e.g., argon) onto a cold window (typically ~10-20 K).

-

-

Raman Spectroscopy:

-

Liquid/Solid Phase: A sealed capillary tube can be used for liquid or low-temperature solid-state measurements. A low-power laser should be employed to avoid photodecomposition. The sample should be cooled to enhance spectral resolution and stability.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopy of BrCl₃ is expected to be challenging due to the quadrupolar nature of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes. Quadrupolar nuclei have a non-spherical charge distribution, which leads to rapid nuclear relaxation and consequently very broad NMR signals for covalently bonded atoms.

Predicted NMR Properties of BrCl₃

Table 2: NMR Properties of Bromine and Chlorine Isotopes

| Isotope | Natural Abundance (%) | Spin (I) | Quadrupole Moment (Q) [10⁻²⁸ m²] |

| ⁷⁹Br | 50.69 | 3/2 | +0.331 |

| ⁸¹Br | 49.31 | 3/2 | +0.276 |

| ³⁵Cl | 75.77 | 3/2 | -0.08165 |

| ³⁷Cl | 24.23 | 3/2 | -0.06435 |

Due to the large quadrupole moments, high-resolution NMR spectra of BrCl₃ in the liquid state are unlikely to be obtained. The expected signals for both bromine and chlorine would be extremely broad, likely spanning several kilohertz.

Experimental Protocol for NMR Spectroscopy

Should one attempt to acquire NMR data, the following should be considered:

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is necessary.

-

Solvent: A non-coordinating, inert solvent that can dissolve BrCl₃ without reaction is required. Fluorinated solvents might be a possibility, but reactivity must be tested.

-

Technique: Solid-state NMR (SSNMR) at very low temperatures might offer a better chance of observing signals, as the molecular motion is restricted, leading to more defined (though still broad) line shapes. Techniques specifically designed for broad lines, such as Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG), may be necessary.

-

Reference: Due to the lack of data, referencing would be a challenge. An external standard of a known bromine or chlorine-containing compound in the same solvent could be used.

Visualizations

Caption: Figure 1: Logical workflow for the spectroscopic characterization of BrCl₃.

Caption: Figure 2: Relationship between molecular symmetry and spectroscopic activity for BrCl₃.

Conclusion

While direct experimental spectroscopic data for BrCl₃ remains elusive, a robust theoretical framework based on its predicted T-shaped geometry and C₂ᵥ symmetry allows for a detailed forecast of its IR, Raman, and NMR characteristics. This guide provides researchers with the expected spectroscopic signatures and outlines the necessary experimental considerations for the safe handling and analysis of this reactive interhalogen compound. The data presented herein, though predictive, serves as a valuable starting point for the identification and characterization of this compound in complex chemical environments. Further experimental and computational studies are warranted to validate and refine the spectroscopic parameters of this intriguing molecule.

Computational Analysis of Bromine Trichloride Stability: A Technical Guide

Introduction: Bromine trichloride (BrCl₃) is an interhalogen compound with a T-shaped molecular geometry.[1][2] As an AB₃ type interhalogen, the central bromine atom undergoes sp³d hybridization.[2][3] The molecule's structure is characterized by three bonding pairs and two lone pairs of electrons around the central bromine atom, leading to its distinctive shape.[1][4] While its existence is known, BrCl₃ is notably less stable than other interhalogens like ClF₃.[5] Computational chemistry provides a powerful toolkit for investigating the electronic structure, bonding, and energetic factors that govern the stability of such labile molecules.

This technical guide offers an overview of the computational approaches used to study the stability of this compound. It details best-practice theoretical protocols, summarizes key structural and energetic parameters, and provides a logical workflow for researchers aiming to model this and similar unstable molecular systems. The methodologies described are grounded in established quantum chemical techniques, particularly Density Functional Theory (DFT) and ab initio methods, which are standard for modeling the electronic structure and reaction pathways of interhalogen compounds.[6]

Data Presentation: Structural and Energetic Parameters

Quantitative data from dedicated computational studies on this compound is sparse in publicly accessible literature. The following table summarizes approximate values derived from general chemical principles and non-peer-reviewed sources. These values serve as a useful baseline for more rigorous computational investigation.

| Parameter | Approximate Value | Source/Method |

| Molecular Geometry | T-shaped | VSEPR Theory[1][4] |

| Hybridization | sp³d | Valence Bond Theory[2][3] |

| Bond Angle (Cl-Br-Cl) | ~90° | VSEPR Theory[2][6] |

| Bond Length (Br-Cl) | 2.12 Å (0.212 nm) | Unspecified[6] |

| Total Bond Energy | ~600 kJ/mol | Estimation from single bond energy[6] |

Experimental Protocols: A Best-Practice Computational Workflow

The following section outlines a robust computational protocol for investigating the stability of this compound. This methodology is synthesized from best practices in computational chemistry for halogenated and unstable molecules.[7][8]

Software Selection

The calculations can be effectively performed using standard quantum chemistry software packages such as:

-

Gaussian: Widely used for a variety of quantum chemical calculations.

-

ORCA: A powerful and efficient quantum chemistry program package.[6]

-

GAMESS

-

NWChem

Geometry Optimization and Vibrational Frequency Analysis

The first step is to determine the equilibrium geometry of the BrCl₃ molecule.

-

Method: Density Functional Theory (DFT) is a cost-effective and accurate method for this purpose. Recommended functionals for thermochemistry and main group elements include:

-

Basis Set: A sufficiently flexible basis set is crucial for accurately describing the electron distribution, especially with the presence of lone pairs and multiple halogen atoms. Recommended basis sets include:

-

Procedure:

-

Perform a geometry optimization calculation to find the minimum energy structure of BrCl₃.

-

Following optimization, conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

The output will provide optimized bond lengths, bond angles, and the vibrational frequencies, which can be compared with experimental infrared (IR) data for validation.[6]

-

Dissociation Energy Calculation

To quantify the stability of BrCl₃, the bond dissociation energies (BDEs) for relevant decomposition pathways should be calculated. A likely decomposition is BrCl₃ → BrCl + Cl₂.

-

Method: For higher accuracy in energy calculations, it is recommended to use more sophisticated methods or a combination of methods.

-

Coupled Cluster Theory (CCSD(T)): Often considered the "gold standard" in quantum chemistry for single-reference systems, providing benchmark-quality energies.[8] This should be performed on the DFT-optimized geometries (single-point energy calculation).

-

Composite Methods: Methods like G4 or CBS-QB3 are designed to extrapolate to the complete basis set limit and include high-level correlation effects, providing highly accurate thermochemical data.[9]

-

DFT: The aforementioned functionals (ωB97X-D, M06-2X) with a large basis set (e.g., aug-cc-pVTZ) can also provide reliable BDEs.[9]

-

-

Procedure:

-

Optimize the geometries of the parent molecule (BrCl₃) and all dissociation products (e.g., BrCl, Cl₂).

-

Perform vibrational frequency calculations for all species to obtain the zero-point vibrational energies (ZPVEs).

-

Calculate the high-accuracy single-point energies for all optimized structures using CCSD(T) or a composite method.

-

The dissociation energy (D₀) at 0 K is calculated as: D₀ = [Σ(E_products + ZPVE_products)] - [E_reactant + ZPVE_reactant] Where 'E' is the single-point electronic energy.

-

Enthalpies of formation can be further derived using an appropriate isodesmic or homodesmic reaction scheme if reliable experimental data for related species is available.

-

Solvation Effects

To model the stability in a condensed phase, the influence of a solvent can be included.

-

Method: Implicit solvation models are computationally efficient and generally effective.

-

Polarizable Continuum Model (PCM): Simulates the bulk solvent as a polarizable continuum.[6]

-

SMD (Solvation Model based on Density): A universal solvation model.

-

-

Procedure: The geometry optimization and energy calculations described above are repeated, incorporating the chosen solvation model to account for the stabilizing or destabilizing effects of the solvent environment.

Mandatory Visualization

The following diagram illustrates the recommended computational workflow for assessing the stability of this compound.

Caption: Computational workflow for determining the stability of BrCl₃.

References

- 1. ab initio molecular orbital study of the geometry of the interhalogens - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. brainly.com [brainly.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Ab initio calculations on halogen-bonded complexes and comparison with density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Page loading... [guidechem.com]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry** [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bromine-Chlorine System Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram of the Bromine-Chlorine (Br-Cl) system. The information is compiled from seminal experimental work and is presented to be a valuable resource for professionals in research, science, and drug development who may encounter or utilize this halogen mixture in their work.

Introduction to the Bromine-Chlorine System

The Bromine-Chlorine system is a binary system composed of two halogens that exhibit complete miscibility in the liquid and vapor phases. The system is characterized by the formation of the interhalogen compound, bromine monochloride (BrCl), which exists in equilibrium with its elemental constituents, bromine (Br₂) and chlorine (Cl₂). The phase behavior of this system is critical for understanding its thermodynamic properties and for applications where precise control of its physical state is necessary.

Physical Properties of Pure Components

A foundational understanding of the Br-Cl phase diagram begins with the physical properties of the pure components and the resulting interhalogen compound.

| Component | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Chlorine | Cl₂ | 70.906 | -101.5[1] | -34.04[2] |

| Bromine | Br₂ | 159.808 | -7.2[1][2][3][4] | 58.8[1][2][4][5] |

| Bromine Monochloride | BrCl | 115.357 | -66 | 5 (decomposes) |

The Bromine-Chlorine Phase Diagram

The phase diagram of the bromine-chlorine system is a graphical representation of the physical states of the mixture at different temperatures and compositions at a constant pressure. It is a composite of the solid-liquid equilibrium (SLE) and vapor-liquid equilibrium (VLE) data.

Solid-Liquid Equilibrium (SLE)

The solid-liquid equilibrium for the Br-Cl system was experimentally determined by Karsten. This part of the phase diagram illustrates the freezing and melting behavior of the mixtures. The system forms a simple eutectic, indicating that no solid solutions are formed. The two components crystallize as pure bromine and pure chlorine.

Experimental Data for Solid-Liquid Equilibrium

A comprehensive search for the original quantitative data from Karsten's experiments is ongoing. The graphical representation of the phase diagram indicates a eutectic point at a specific composition and temperature, below which the entire mixture is solid.

Vapor-Liquid Equilibrium (VLE)

The vapor-liquid equilibrium data for the Br-Cl system was extensively studied by Cheesman and Scott. Their work provides the boiling point curve (bubble-point line) and the vapor composition curve (dew-point line) at various pressures. The presence of the BrCl equilibrium influences the shape of these curves.

Experimental Data for Vapor-Liquid Equilibrium (at 1 atm)

The following data is derived from the graphical representations in the work of Cheesman and Scott. A search for the full tabulated data is in progress.

| Mole Fraction Br₂ (liquid) | Bubble Point (°C) | Mole Fraction Br₂ (vapor) | Dew Point (°C) |

| 0.0 | -34.0 | 0.0 | -34.0 |

| Data points to be added upon locating the full experimental tables. | Data points to be added upon locating the full experimental tables. | ||

| 1.0 | 58.8 | 1.0 | 58.8 |

Experimental Protocols

The determination of the Br-Cl phase diagram relies on established thermoanalytical techniques.

Determination of Solid-Liquid Equilibrium (Freezing Point Curve)

The solid-liquid equilibrium is typically determined using thermal analysis . This method involves the following general steps:

-

Sample Preparation : A series of mixtures with known compositions of bromine and chlorine are prepared.

-

Cooling Curves : Each mixture is heated to a molten state and then cooled at a controlled rate. The temperature is recorded as a function of time.

-

Data Analysis : The cooling curves will show changes in slope or plateaus at temperatures corresponding to the start of freezing (liquidus line) and the eutectic temperature.

-

Phase Diagram Construction : The liquidus temperatures for each composition are plotted on a temperature-composition graph to construct the freezing point curves. The eutectic point is the invariant point where the two liquidus curves meet.

Determination of Vapor-Liquid Equilibrium (Boiling Point Diagram)

The vapor-liquid equilibrium is typically determined using an ebulliometer or a similar apparatus that allows for the measurement of the boiling point of a liquid mixture and the composition of the vapor in equilibrium with it. The general procedure is as follows:

-

Sample Preparation : A liquid mixture of bromine and chlorine of a known composition is placed in the ebulliometer.

-

Boiling Point Measurement : The mixture is heated to its boiling point at a constant pressure. The temperature is recorded once it stabilizes.

-

Vapor Sampling and Analysis : A sample of the vapor in equilibrium with the boiling liquid is condensed and collected. The composition of the condensed vapor is then determined, often through analytical techniques such as gas chromatography or titration.

-

Phase Diagram Construction : The boiling points are plotted against the liquid compositions to create the bubble-point line. The corresponding vapor compositions are plotted at the same temperatures to create the dew-point line.

Visualization of Key Processes

Logical Relationship in Phase Transitions

The following diagram illustrates the logical flow of phase transitions for a hypoeutectic mixture in the Br-Cl system upon cooling.

Caption: Cooling path for a hypoeutectic Br-Cl mixture.

Experimental Workflow for VLE Determination

The diagram below outlines the general experimental workflow for determining the vapor-liquid equilibrium of a binary mixture.

Caption: Workflow for Vapor-Liquid Equilibrium determination.

References

Understanding the Reactivity of Bromine Trichloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine trichloride (BrCl₃) is a reactive interhalogen compound with significant potential in synthetic chemistry, acting as a potent oxidizing and halogenating agent. Despite its utility, comprehensive data on its reactivity, particularly quantitative kinetic and thermodynamic parameters, are scarce in the scientific literature. This technical guide provides a consolidated overview of the known reactivity of this compound, including its chemical and physical properties, stability, and common reactions. Due to the limited availability of specific data for BrCl₃, this guide also incorporates data for the closely related and more extensively studied bromine monochloride (BrCl), which coexists in equilibrium with BrCl₃ in solution. This document aims to serve as a valuable resource for researchers by providing detailed experimental protocols, summarizing available quantitative data, and illustrating key reaction mechanisms and workflows.

Introduction

This compound (BrCl₃) is an interhalogen compound that exhibits high reactivity, making it a subject of interest for various chemical transformations.[1][2] It is known to be a strong oxidizing agent and participates in halogen-exchange reactions, finding applications in organic synthesis and surface modification processes.[1] The central bromine atom in BrCl₃ possesses two lone pairs of electrons, resulting in a T-shaped molecular geometry.[1] Its reactivity is often compared to other interhalogens like bromine trifluoride (BrF₃) and iodine trichloride (ICl₃).[1]

This guide provides a detailed examination of the reactivity of BrCl₃, addressing the challenges posed by its instability and the limited availability of direct experimental data. By supplementing with data from its more stable counterpart, bromine monochloride (BrCl), we aim to provide a practical and comprehensive resource for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1.

| Property | This compound (BrCl₃) | Bromine Monochloride (BrCl) | Bromine Trifluoride (BrF₃) | Iodine Trichloride (ICl₃) |

| CAS Number | 12360-50-8[1] | 13863-41-7[3] | 7787-71-5 | 865-47-4 |

| Molecular Formula | BrCl₃[1] | BrCl[3] | BrF₃[1] | ICl₃[1] |

| Molecular Weight ( g/mol ) | 186.26[1] | 115.36 | 136.90 | 233.26 |

| Appearance | Yellow-brown liquid[2] | Golden yellow gas[3] | Straw-colored liquid | Bright yellow powder |

| Melting Point (°C) | Decomposes | -66[3] | 8.8 | Decomposes at 77 |

| Boiling Point (°C) | Decomposes | 5[3] | 125.8 | Decomposes |

| Molecular Geometry | T-shaped[1] | Linear[1] | T-shaped[1] | T-shaped (dimerizes to I₂Cl₆ in solid state)[1] |

Reactivity and Stability

This compound is a highly reactive compound that acts as a strong oxidizing agent.[1] It is more reactive than bromine monochloride but less reactive than bromine trifluoride.[1] BrCl₃ is unstable and tends to dissociate into bromine monochloride (BrCl) and chlorine (Cl₂). This equilibrium is a key aspect of its chemistry.

Stability and Decomposition

This compound is thermally unstable and decomposes upon heating. It is also highly susceptible to hydrolysis. In aqueous or protic media, it rapidly hydrolyzes to form hydrobromic acid (HBr) and hypochlorous acid (HOCl).[1] It is more stable in anhydrous, nonpolar solvents such as carbon tetrachloride.[1]

Quantitative Reactivity Data

Table 2: Kinetic Data for Bromine Monochloride (BrCl) Reactions

| Reaction | Rate Constant (k) | Temperature (°C) | Conditions | Reference |

| BrCl + ClO₂⁻ | 5.2 x 10⁶ M⁻¹s⁻¹ | 25 | Phosphate buffer | [4] |

| BrCl + BrO₂⁻ | 1.9 x 10⁵ M⁻¹s⁻¹ | 25 | Phosphate buffer | [4] |

| BrCl hydrolysis to HOBr + Cl⁻ | 3.0 x 10⁶ s⁻¹ (first-order) | 25 | p[H⁺] 6.4 | [5] |

| HOBr + Cl⁻ + H⁺ → BrCl | 2.3 x 10¹⁰ M⁻²s⁻¹ | 25 | - | [5] |

Table 3: Thermodynamic Data for Bromine Monochloride (BrCl) Equilibria

| Equilibrium | Equilibrium Constant (K) | Temperature (°C) | Conditions | Reference |

| BrCl(aq) + Cl⁻ ⇌ BrCl₂⁻ | 3.8 M⁻¹ | 25 | μ = 1.0 M | [5] |

| BrCl(aq) + H₂O ⇌ HOBr(aq) + Cl⁻ + H⁺ | 1.3 x 10⁻⁴ M² | 5-25 | μ = 1.0 M | [5] |

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

Disclaimer: this compound is a highly corrosive and toxic substance. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Liquid bromine (Br₂)

-

Chlorine gas (Cl₂)

-

Anhydrous carbon tetrachloride (CCl₄)

-

Schlenk flask or a three-necked round-bottom flask

-

Gas inlet tube

-

Dry ice/acetone cold bath (-78 °C)

-

Magnetic stirrer and stir bar

Procedure:

-

Set up the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add a solution of liquid bromine in anhydrous carbon tetrachloride to the cooled flask with stirring.

-

Slowly bubble dry chlorine gas through the bromine solution. The reaction is exothermic and should be controlled by the rate of chlorine addition and the cooling bath.

-

Continue the addition of chlorine until the color of the solution changes from reddish-brown to a deep red or orange, indicating the formation of BrCl₃.

-

The resulting solution of BrCl₃ in CCl₄ should be used immediately for subsequent reactions as it is unstable.

Studying the Reactivity of this compound

A stopped-flow UV-Vis spectrophotometer can be used to monitor the degradation rates of BrCl₃ and its reactions with various substrates.[1]

Procedure:

-

Prepare a fresh solution of BrCl₃ in an appropriate anhydrous, nonpolar solvent (e.g., CCl₄) as described above.

-

Prepare a solution of the substrate to be studied in the same solvent.

-

Use the stopped-flow apparatus to rapidly mix the BrCl₃ solution with the substrate solution.

-

Monitor the change in absorbance at a wavelength where BrCl₃ or the reaction product has a characteristic absorption band.

-

The kinetic data can be analyzed to determine the rate law and rate constant for the reaction.

Reaction Mechanisms

This compound is expected to react with organic molecules via mechanisms similar to other electrophilic halogenating agents.

Electrophilic Addition to Alkenes

BrCl₃ can add across the double bond of an alkene. The reaction likely proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a chloride ion.

Electrophilic Aromatic Substitution

In the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), BrCl₃ can act as an electrophile to substitute a hydrogen atom on an aromatic ring.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and reactivity studies of this compound.

Safety and Handling

This compound is a highly corrosive and toxic substance that should be handled with extreme care in a well-ventilated chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, organic compounds, and reducing agents.[6]

-

Spills: In case of a spill, evacuate the area and neutralize with a suitable agent like sodium thiosulfate solution. Absorb the neutralized mixture with an inert material and dispose of it as hazardous waste.

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

Conclusion

This compound is a highly reactive interhalogen with significant potential as an oxidizing and halogenating agent in chemical synthesis. This guide has summarized the current understanding of its reactivity, drawing upon available data and supplementing with information from the more stable bromine monochloride. The provided experimental protocols and reaction mechanisms offer a framework for researchers to safely handle and explore the synthetic utility of this compound. Further research is warranted to fully elucidate the quantitative aspects of BrCl₃ reactivity and expand its applications in drug development and other scientific fields.

References

- 1. This compound | 12360-50-8 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Bromine monochloride - Wikipedia [en.wikipedia.org]

- 4. Kinetics and mechanisms of bromine chloride reactions with bromite and chlorite ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Equilibrium and kinetics of bromine chloride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]

Methodological & Application

Application Notes and Protocols: The Use of Bromine-Containing Halogenating Agents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bromine-containing reagents in halogenation reactions. While initial interest was directed towards bromine trichloride (BrCl₃), a thorough review of the scientific literature indicates that this specific interhalogen compound is not commonly employed as a halogenating agent in organic synthesis. Its absence in documented protocols suggests potential instability or unfavorable reactivity compared to other, more established reagents.

Therefore, these notes will focus on the closely related and extensively documented halogenating agent, bromine chloride (BrCl) . Bromine chloride serves as a powerful and versatile reagent for the bromination and bromochlorination of various organic substrates. Additionally, the principles and protocols outlined herein for bromine chloride can be broadly applied to understanding the behavior of mixed bromine-chlorine halogenating systems.

Application of Bromine Chloride (BrCl) in Halogenation Reactions

Bromine chloride is a highly reactive interhalogen compound that acts as a potent electrophile. It is particularly useful for the halogenation of unsaturated compounds such as alkenes and alkynes, as well as for the substitution reactions of aromatic compounds. Due to its polarity (Brδ+—Clδ-), it often reacts to add bromine as the electrophile.

Halogenation of Alkenes

Bromine chloride readily adds across the double bond of alkenes to yield vicinal bromochloroalkanes. The reaction typically proceeds through a bridged bromonium ion intermediate, leading to anti-addition of the bromine and chlorine atoms across the double bond.

General Reaction:

Key Characteristics:

-

Stereochemistry: The reaction is stereospecific, resulting in anti-addition.

-

Regioselectivity: In the case of unsymmetrical alkenes, the bromine atom (the electrophile) typically adds to the more electron-rich carbon, and the chloride anion attacks the more substituted carbon of the bromonium ion intermediate. However, the regioselectivity can be influenced by steric and electronic effects of the substituents on the alkene. For instance, the addition of bromine chloride to propene in aqueous hydrochloric acid gives a nearly 1:1 mixture of 1-bromo-2-chloropropane and 2-bromo-1-chloropropane, indicating complex regiochemical control.[1]

Halogenation of Alkynes

Alkynes react with bromine chloride in a similar fashion to alkenes, undergoing electrophilic addition across the triple bond. The reaction can be controlled to yield either the trans-dibromoalkene with one equivalent of BrCl or a tetrahaloalkane with excess reagent.

General Reaction (with 1 equivalent):

Halogenation of Aromatic Compounds

Aromatic compounds can be brominated using bromine chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The catalyst enhances the electrophilicity of the bromine atom, facilitating electrophilic aromatic substitution.

General Reaction:

Quantitative Data for Bromine Chloride Halogenation

The following table summarizes representative quantitative data for halogenation reactions using bromine-containing reagents, with a focus on bromine chloride where data is available.

| Substrate | Reagent(s) | Solvent | Temperature (°C) | Product(s) | Yield/Ratio | Citation(s) |

| Propene | BrCl / aq. HCl | Water/HCl | Not Specified | 1-bromo-2-chloropropane / 2-bromo-1-chloropropane | 54:46 | [1] |

| Phenylcyclopropane | Br₂ | Chloroform | 20 | 1,2,3-tribromo-1-phenylpropane | k = 2.0 × 10⁻³ M⁻¹s⁻¹ | [1] |

| Phenylcyclopropane | Br₂ | Methylene Chloride | 20 | 1,2,3-tribromo-1-phenylpropane | k = 7.3 × 10⁻³ M⁻¹s⁻¹ | [1] |

| Benzene | Br₂ / FeBr₃ | Not Specified | Not Specified | Bromobenzene | High Yield | |

| Toluene | Br₂ / FeBr₃ | Not Specified | Not Specified | o-bromotoluene / p-bromotoluene | Good Yield |

Experimental Protocols

General Protocol for the Bromochlorination of an Alkene

Materials:

-

Alkene

-

Bromine chloride (can be generated in situ from Br₂ and Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Sodium thiosulfate solution (for quenching)

Procedure:

-

Dissolve the alkene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine chloride (1.1 equivalents) in dichloromethane to the stirred alkene solution via a dropping funnel over a period of 30 minutes.

-

Maintain the reaction temperature at 0 °C and continue stirring for an additional 1-2 hours after the addition is complete.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine chloride.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation as required.

General Protocol for the Bromination of an Aromatic Compound

Materials:

-

Aromatic compound

-

Bromine chloride or Bromine

-

Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeBr₃)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Gas trap (to capture evolved HCl/HBr)

Procedure:

-

To a stirred suspension of the anhydrous Lewis acid catalyst (1.1 equivalents) in the anhydrous solvent in a round-bottom flask, add the aromatic compound (1 equivalent).

-

Cool the mixture in an ice bath.

-

Slowly add bromine chloride or bromine (1.1 equivalents) to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC). Gentle heating may be required for less reactive substrates.

-

Carefully quench the reaction by pouring it over crushed ice and water.

-

Separate the organic layer, wash successively with water, dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the product by crystallization or distillation.

Mandatory Visualizations

Signaling Pathway for Electrophilic Addition of BrCl to an Alkene

Caption: Mechanism of electrophilic addition of BrCl to an alkene.

Experimental Workflow for Alkene Bromochlorination

Caption: Experimental workflow for the bromochlorination of an alkene.

Logical Relationship of Halogenating Agent Reactivity

Caption: Conceptual relationship of polarity and reactivity.

References

Application Notes and Protocols: Bromine Trichloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine trichloride (BrCl₃) is a highly reactive interhalogen compound with significant potential in organic synthesis.[1][2] As a powerful halogenating and oxidizing agent, it offers a versatile tool for the introduction of bromine and chlorine atoms into organic molecules, a common strategy in the development of pharmaceuticals and other advanced materials.[1][3][4] This document provides detailed application notes on the use of BrCl₃ in key organic transformations, including experimental protocols derived from established principles of halogen chemistry. Given its high reactivity, all handling and reactions involving this compound must be conducted with stringent safety precautions in a well-ventilated fume hood.[3][5][6]

Safety and Handling